molecular formula C7H16Cl2F2N2 B2388031 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 1609345-55-2

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B2388031
CAS No.: 1609345-55-2
M. Wt: 237.12
InChI Key: QIZZEVXZXRVHRZ-UHFFFAOYSA-N
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Description

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2F2N2 and a molecular weight of 237.12 g/mol.

Preparation Methods

The synthesis of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4,4-difluoropiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide. The product is then purified through chromatography to obtain the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride can be compared with other similar compounds, such as:

    2-(1-Methylpiperidin-4-yl)ethanamine: This compound has a similar structure but with a methyl group instead of fluorine atoms.

    2-(4,4-Difluoropiperidin-1-yl)ethanamine: The base compound without the dihydrochloride salt form.

The uniqueness of this compound lies in its specific fluorine substitutions, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2N2.2ClH/c8-7(9)1-4-11(5-2-7)6-3-10;;/h1-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZEVXZXRVHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609345-55-2
Record name 2-(4,4-difluoropiperidin-1-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.9 ml of a 2 N solution of hydrogen chloride in diethyl ether (13.8 mmol, 10 equivalents) were added to 500 mg of tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate (Example 166A, 1.38 mmol, 1 equivalent), and the mixture was stirred at RT overnight. The solvent was decanted off, the residue was triturated three times with diethyl ether, the diethyl ether was decanted off and the product obtained in this manner was dried under reduced pressure. This gave 448 mg (100% of theory; purity 73%) of the title compound.
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13.8 mmol
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tert-butyl [2-(4,4-difluoropiperidin-1-yl)ethyl]carbamate
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500 mg
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Reaction Step One

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